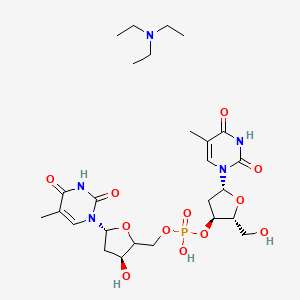
Thymidylyl-3'-5'-thymidine Triethyl Amine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is a chemical compound with the molecular formula C20H27N4O12P.xC6H15N. It is a derivative of thymidylyl-3’-5’-thymidine, a dinucleotide consisting of two thymidine molecules linked by a phosphate group. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt typically involves the phosphorylation of thymidine followed by the coupling of two thymidine molecules. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The triethyl amine salt form is obtained by neutralizing the phosphate groups with triethyl amine.
Industrial Production Methods
Industrial production of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves large-scale synthesis using automated equipment to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves its incorporation into nucleic acids. The compound can interact with enzymes involved in DNA replication and repair, affecting the synthesis and stability of DNA. The molecular targets include DNA polymerases and other proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Thymidylyl-3’-5’-thymidine Ammonium Salt: Similar in structure but with ammonium instead of triethyl amine.
Thymidylyl-3’-5’-thymidylyl-3’-5’-thymidine: A longer chain dinucleotide with additional thymidine units.
Uniqueness
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is unique due to its specific triethyl amine salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Properties
Molecular Formula |
C26H42N5O12P |
|---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.C6H15N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;1-4-7(5-2)6-3/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);4-6H2,1-3H3/t11-,12-,13+,14?,15+,16+;/m0./s1 |
InChI Key |
WESVPCPHCNPXQY-HOXVELFZSA-N |
Isomeric SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O |
Canonical SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















